1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrimidine ring fused with a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactionsThe final steps involve the addition of the 2-methylallyl and phenyl groups under controlled conditions to ensure the correct configuration and purity of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the thioxo group or to modify the pyrimidine ring.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound, potentially altering its properties and applications .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical studies
Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the context of its ability to inhibit certain enzymes or interact with specific molecular targets
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the compound’s unique structure, which allows it to fit into specific binding sites and form stable complexes with its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but lacks the thioxo and trifluoromethyl groups
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
1-(2-methylallyl)-7-phenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H14F6N4OS |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)-7-phenyl-2-sulfanylidene-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H14F6N4OS/c1-9(2)8-28-13-11(14(29)26-15(28)30)16(17(19,20)21,18(22,23)24)27-12(25-13)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,25,27)(H,26,29,30) |
InChI Key |
LIBVJXLBEZKQMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C2=C(C(=O)NC1=S)C(N=C(N2)C3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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